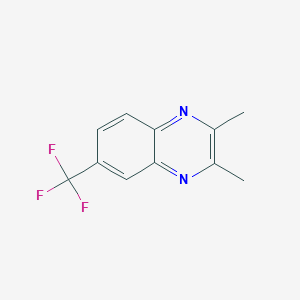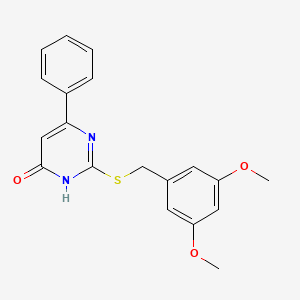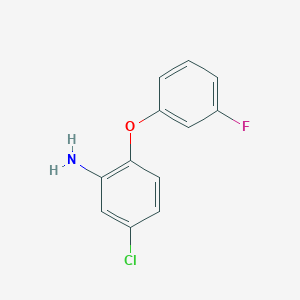![molecular formula C16H21BrN2O2 B2589622 Tert-butyl N-[2-(6-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate CAS No. 2097560-66-0](/img/structure/B2589622.png)
Tert-butyl N-[2-(6-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[2-(6-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl carbamate protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[2-(6-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Bromination of 2-methylindole: The starting material, 2-methylindole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield 6-bromo-2-methylindole.
Alkylation: The brominated indole is then alkylated with an appropriate alkylating agent to introduce the ethyl group at the 3-position of the indole ring.
Carbamate Formation: The final step involves the reaction of the alkylated indole with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl carbamate protecting group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-[2-(6-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Deprotection: The tert-butyl carbamate protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted indole derivatives depending on the nucleophile used.
Oxidation: Products include indole-2,3-diones.
Reduction: Products include indolines.
Deprotection: The major product is the free amine derivative of the indole compound.
Aplicaciones Científicas De Investigación
Tert-butyl N-[2-(6-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds, including potential anticancer, antiviral, and anti-inflammatory agents.
Chemical Biology: The compound is used in the study of indole-based signaling pathways and their role in cellular processes.
Pharmaceutical Development: It serves as a building block for the development of new pharmaceutical drugs targeting specific molecular pathways.
Material Science: Indole derivatives, including this compound, are explored for their potential use in organic electronics and as fluorescent probes.
Mecanismo De Acción
The mechanism of action of Tert-butyl N-[2-(6-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate is primarily related to its interaction with biological targets such as enzymes and receptors. The indole moiety can bind to various protein targets, modulating their activity. The bromine atom and the carbamate group can also influence the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and the target proteins.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2-methylindole: A precursor in the synthesis of the target compound.
Tert-butyl N-[2-(2-methyl-1H-indol-3-yl)ethyl]carbamate: A similar compound lacking the bromine atom.
Tert-butyl N-[2-(6-chloro-2-methyl-1H-indol-3-yl)ethyl]carbamate: A similar compound with a chlorine atom instead of bromine.
Uniqueness
Tert-butyl N-[2-(6-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s biological activity. The combination of the indole ring, the bromine atom, and the tert-butyl carbamate group makes this compound a valuable intermediate in synthetic organic chemistry and medicinal chemistry research.
Propiedades
IUPAC Name |
tert-butyl N-[2-(6-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O2/c1-10-12(7-8-18-15(20)21-16(2,3)4)13-6-5-11(17)9-14(13)19-10/h5-6,9,19H,7-8H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPRSGUXSBMZPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=C(C=C2)Br)CCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2589540.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide](/img/structure/B2589543.png)
![Methyl (3aS,6aS)-2-benzyl-3a-cyano-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B2589545.png)
![N-[4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2589547.png)

![N-(3,4-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2589551.png)

![2-((2-fluorobenzyl)thio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/new.no-structure.jpg)

![5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2589557.png)
![1-(4-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2589558.png)
![(1R,2S,5S)-3-(3-nitropyridin-2-yl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2589559.png)
![2-(4-methoxyphenyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2589561.png)
![4-{[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2589562.png)
